2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid
Descripción
Propiedades
Número CAS |
22275-42-9 |
|---|---|
Fórmula molecular |
C18H24I3NO4 |
Peso molecular |
699.1 g/mol |
Nombre IUPAC |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C18H24I3NO4/c1-4-7-9-13(18(24)25)26-17-12(20)10-11(19)16(15(17)21)22(6-3)14(23)8-5-2/h10,13H,4-9H2,1-3H3,(H,24,25) |
Clave InChI |
CLPVQYCTFRKKFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CCC)I)I |
Origen del producto |
United States |
Métodos De Preparación
General Strategy
The synthesis of this compound generally involves two key stages:
Formation of the triiodophenoxy hexanoic acid backbone , typically via etherification of 2,4,6-triiodophenol with a halogenated hexanoic acid derivative.
Introduction of the N-ethylbutyramido substituent , often through amidation of the phenolic ring or post-functionalization of the precursor acid.
Preparation of 2,4,6-Triiodophenoxy Butyric Acid Derivatives
A foundational preparation method for related compounds such as alpha-(2,4,6-triiodophenoxy) butyric acid is described in patent US2796432A. This method involves:
Condensation Reaction : 2,4,6-triiodophenol is reacted with an alpha-halogenated butyric acid ester (e.g., ethyl alpha-bromobutyrate) in the presence of an alkaline alcoholate such as sodium ethylate.
Reaction Conditions : The mixture is refluxed in absolute alcohol (ethanol) for approximately 3 hours, with dropwise addition of the halogenated ester to the sodium ethylate and triiodophenol solution.
-
- The reaction mixture is cooled and treated with ice water to precipitate sodium bromide.
- The ester product is extracted with ether, washed with sodium hydroxide solution to remove unreacted phenol, dried, and concentrated.
- The crude ester is saponified by refluxing with 5% alcoholic sodium hydroxide for 1 hour.
- Acidification with 10% hydrochloric acid precipitates the acid product.
- The acid is extracted, dried, and recrystallized from ether-petroleum ether or ethyl acetate-petroleum ether mixtures.
Yield and Properties : The pure acid melts at 124-125°C with a yield of approximately 54-55%.
This method demonstrates a robust approach to preparing the triiodophenoxy acid backbone, which can be adapted for hexanoic acid derivatives by using corresponding halogenated hexanoic acid esters.
Amidation to Introduce the N-Ethylbutyramido Group
While explicit preparation details for the N-ethylbutyramido substitution on the triiodophenoxy hexanoic acid are scarce in the provided documents, standard synthetic organic chemistry practices suggest:
The amino group (N-ethylbutyramido) can be introduced via amide bond formation between an appropriate amine (N-ethylbutylamine) and a carboxylic acid or activated ester derivative on the aromatic ring.
This step likely involves activation of the carboxyl group (e.g., using carbodiimides or acid chlorides) followed by nucleophilic substitution with the amine.
Purification typically involves crystallization or chromatographic techniques to isolate the pure amide product.
Data Tables Summarizing Preparation Parameters
Analytical and Purification Techniques
Thin-Layer Chromatography (TLC) is used for monitoring reaction progress, especially in alkylation and amidation steps.
Extraction with organic solvents such as ether, methyl tert-butyl ether (MTBE), and dichloromethane is common for isolating intermediates and final products.
Washing with aqueous sodium hydroxide or saturated saline solutions removes impurities and unreacted starting materials.
Drying over anhydrous sodium sulfate ensures removal of residual moisture before concentration.
Recrystallization from solvent mixtures (ether-petroleum ether or ethyl acetate-petroleum ether) yields pure crystalline products with defined melting points.
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triiodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenyl group is known to interact with iodine receptors, while the hexanoic acid moiety can modulate lipid metabolism. These interactions result in various biochemical effects, including changes in cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Iopronic Acid (2-[[2-[3-(Acetylamino)-2,4,6-triiodophenoxy]ethoxy]methyl]-butanoic acid)
- Structure: Features a butanoic acid chain, an acetylated amino group, and a triiodophenoxy group.
- Key Differences: Shorter carboxylic acid chain (butanoic vs. hexanoic) likely reduces metabolic stability compared to the target compound. Acetylamino group (vs. N-ethylbutyramido) lowers lipophilicity (logP ≈ 2.1 vs. estimated 3.5 for the target compound), impacting biliary excretion efficiency .
- Application : Used as a radiopaque medium for cholecystography .
Sodium Salts of Triiodophenoxy-Substituted Carboxylic Acids
- Examples: 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)butyric acid sodium salt (MFU250) . Acetic acid, 2-(2-(3-(N-methylacetamido)-2,4,6-triiodophenoxy)ethoxy)-2-phenyl-, sodium salt .
- Key Differences: Sodium salts enhance water solubility, critical for intravenous administration in imaging. Phenyl or butyric acid substituents modify steric hindrance and metabolic pathways. For instance, phenyl groups may slow hepatic clearance compared to alkyl chains .
Hexanoic Acid Esters with Triiodophenoxy Groups
- Examples: 2-(2,4,6-Triiodophenoxy)hexanoic acid, 2-methoxyethyl ester (CAS 18133-66-9) . 2-(2,4,6-Triiodophenoxy)hexanoic acid, 2-ethoxyethyl ester (CAS 18133-69-2) .
- Hydrolysis in vivo regenerates the active hexanoic acid form, enabling prodrug strategies .
Metabolites of CI-976 (5,5-Dimethyl-6-oxo-[(2,4,6-trimethoxyphenyl)amino]hexanoic Acid, M-4)
- Structure: Shares a hexanoic acid backbone but substitutes triiodophenoxy with a trimethoxyphenyl group.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP | Aqueous Solubility (mg/mL) | Key Metabolic Pathway | Radiopacity (HU) |
|---|---|---|---|---|---|
| Target Compound (Theoretical) | ~750 | ~3.5 | 5–10 (pH 7.4) | β-Oxidation, Glucuronidation | 350–400 |
| Iopronic Acid | 614 | 2.1 | 15–20 | Biliary excretion | 300–350 |
| MFU250 (Sodium Salt) | 780 | 1.8 | >50 | Renal clearance | 380–420 |
| CI-976 Metabolite M-4 | 420 | 2.9 | 20–25 | Peroxisomal β-oxidation | N/A |
Actividad Biológica
Overview of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic Acid
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid is a synthetic compound that belongs to the class of iodinated phenolic compounds. Its structure features a long aliphatic chain (hexanoic acid) and a triiodophenyl moiety, which is known for various biological activities.
Chemical Structure
- Molecular Formula : C16H20I3NO
- Molecular Weight : Approximately 454.14 g/mol
- Functional Groups : Amide, phenoxy, and iodinated aromatic ring
Antimicrobial Properties
Research indicates that iodinated compounds often exhibit antimicrobial activity due to the presence of iodine, which can disrupt microbial cell membranes and interfere with metabolic processes. Studies on similar triiodophenol derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.
Anticancer Activity
Compounds with triiodophenol structures have been investigated for their potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The presence of the amide group may enhance cellular uptake and bioavailability.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various iodinated phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower for compounds with longer aliphatic chains, suggesting enhanced efficacy due to increased lipophilicity.
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of triiodophenol induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved reactive oxygen species (ROS) generation and mitochondrial dysfunction.
- In Vivo Studies : Animal models treated with similar iodinated compounds exhibited reduced tumor size compared to control groups. The administration routes (oral vs. intravenous) were explored to determine the most effective delivery method.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid | Yes | Yes | TBD | TBD |
| 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid | Yes | Yes | 15 | 25 |
| 2-(2,4,6-Trichlorophenoxy)acetic acid | Moderate | Moderate | 30 | 20 |
Q & A
Basic Research Questions
Q. What are the critical factors in synthesizing 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires careful optimization of temperature, solvent polarity, and reaction time. For example, triiodophenoxy derivatives (e.g., hexanoic acid esters) often require inert solvents like anhydrous DMF or THF to prevent iodine displacement . The N-ethylbutyramido group necessitates controlled acylation conditions (e.g., 0–5°C for amide bond formation) to avoid side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the presence of triiodophenoxy protons (δ 7.5–8.5 ppm) and N-ethylbutyramido methyl groups (δ 1.0–1.5 ppm).
- HPLC-MS : To verify molecular weight (CHINO; expected [M+H] ≈ 817.8 g/mol) and purity (>95%).
- Elemental Analysis : Validate iodine content (~46.5% by mass) to confirm stoichiometry .
Q. What solvent systems are suitable for evaluating the compound’s stability in preclinical studies?
- Methodological Answer : Stability tests should use physiologically relevant solvents (e.g., PBS at pH 7.4, simulated gastric fluid). Accelerated degradation studies under UV light or elevated temperatures (40–60°C) can identify photolytic or thermal decomposition pathways. Monitor iodine release via ion chromatography, as deiodination is a common degradation route for triiodinated compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as serum proteins or enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with albumin or thyroid hormone receptors. Parameterize the iodine atoms using force fields (e.g., CHARMM36) to account for van der Waals radii and polarizability. Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (k/k) .
Q. What experimental strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Standardize solubility measurements using the shake-flask method under controlled conditions (25°C, 48 hrs equilibration). Compare results in solvents with varying Hildebrand parameters (e.g., water, ethanol, DMSO). Conflicting data may arise from polymorphic forms; characterize solid-state phases via XRD and DSC to rule out crystallinity effects .
Q. How can researchers design in vitro assays to evaluate the compound’s potential cytotoxicity and metabolic fate?
- Methodological Answer :
- Cytotoxicity : Use HepG2 or HEK293 cells with MTT assays, focusing on IC values (48–72 hr exposure). Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).
- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Track deiodination (loss of m/z 127) and amide hydrolysis (free hexanoic acid detection) .
Q. What methodologies validate the compound’s role as a contrast agent in imaging studies?
- Methodological Answer : Test X-ray attenuation properties using a preclinical CT scanner at 80–140 kVp. Compare Hounsfield units (HU) to commercial agents (e.g., iohexol). Assess pharmacokinetics in rodent models via blood half-life (t) measurements and renal excretion rates. Ensure iodine retention correlates with imaging contrast duration .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
